molecular formula C7H9FN2O2S B1527378 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1247709-81-4

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B1527378
CAS No.: 1247709-81-4
M. Wt: 204.22 g/mol
InChI Key: KZTGGZYRLPDQLX-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-N-methylbenzene-1-sulfonamide (CAS 1247709-81-4) is a fluorinated aromatic sulfonamide with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . This compound is characterized by a benzene sulfonamide core structure that is functionalized with both a fluoro substituent and an amino group at the 6- and 2- positions, respectively, and features an N-methylated sulfonamide moiety . While specific biological or mechanistic data for this compound is not available in the public domain, its structure suggests significant potential as a versatile building block in medicinal chemistry and drug discovery research. The scaffold combines elements found in various pharmacologically active agents. The sulfonamide group is a common feature in many enzyme inhibitors, particularly carbonic anhydrase inhibitors, while the presence of both electron-withdrawing (fluoro) and electron-donating (amino) groups on the aromatic ring creates a unique electronic profile that can be exploited in the design of receptor ligands . The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, membrane permeability, and binding affinity . Researchers may utilize this compound as a key synthetic intermediate for the development of novel chemical entities, potentially for applications in neuroscience, oncology, or infectious disease research. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-6-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGGZYRLPDQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 2-Amino-6-Fluoro-N-Methylbenzene-1-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, structural rationale, and experimental validation of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide derivatives. This analysis positions the scaffold not merely as a chemical intermediate, but as a privileged pharmacophore in the design of next-generation kinase inhibitors—specifically targeting the MAPK pathway (BRAF/MEK) —while minimizing off-target Carbonic Anhydrase (CA) liability.[1]

Technical Whitepaper | Precision Oncology & Medicinal Chemistry

Executive Summary: The "Scaffold-Target" Logic

In the landscape of small-molecule drug discovery, the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide core represents a highly specialized "privileged structure."[1] While benzenesulfonamides are historically associated with Carbonic Anhydrase (CA) inhibition, the specific substitution pattern of this scaffold—ortho-fluorine (C6) , ortho-amine (C2) , and N-methylation —engineers a distinct pharmacological profile.[1]

Core Thesis: This scaffold is designed to evade classic Carbonic Anhydrase binding (which requires a primary -SO2NH2) while optimizing binding affinity for Serine/Threonine Kinases (specifically BRAF V600E and MEK1/2) through conformational locking and hydrophobic interactions.[1] It serves as a critical building block for "Type 1.5" or "Type 2" kinase inhibitors used in metastatic melanoma and non-small cell lung cancer (NSCLC).[1]

Structural Activity Relationship (SAR) & Mechanistic Insight

The "Fluorine-Lock" Effect

The C6-Fluoro substituent is not merely a bioisostere for hydrogen; it is a conformational control element.[1]

  • Conformational Restriction: The high electronegativity and Van der Waals radius of the ortho-fluorine atom induce a specific torsion angle between the sulfonamide group and the benzene ring.[1] This "pre-organizes" the molecule to fit into the ATP-binding pocket of kinases, reducing the entropic penalty of binding.[1]

  • Metabolic Blockade: The C6 position is a metabolic "hotspot" for hydroxylation by Cytochrome P450 enzymes.[1] Fluorination blocks this site, significantly extending the plasma half-life (

    
    ) of the derivative.[1]
    
The N-Methyl Switch (Selectivity Filter)

A critical distinction in this scaffold is the N-methylation of the sulfonamide.[1]

  • CA Avoidance: Primary sulfonamides (-SO2NH2) are potent inhibitors of Carbonic Anhydrases (e.g., CA II, IX), leading to systemic side effects like metabolic acidosis or paresthesia.[1] N-methylation sterically hinders the coordination of the sulfonamide nitrogen to the Zinc (

    
    ) ion in the CA active site, effectively "silencing" this off-target activity.[1]
    
  • Kinase Hinge Binding: The sulfonamide oxygen atoms serve as hydrogen bond acceptors, while the C2-amino group acts as a donor, often forming a bidentate interaction with the kinase "hinge" region (e.g., Cys532 in BRAF).[1]

Quantitative Pharmacophore Data
Structural FeaturePrimary FunctionSecondary Effect
C2-Amino Group H-Bond Donor (Hinge Binder)Nucleophilic handle for cyclization (e.g., to pyrimidines)
C6-Fluoro Group Conformational Lock (Atropisomerism)Metabolic Stability (CYP blockade)
N-Methyl Sulfonamide Selectivity: Eliminates CA bindingIncreases lipophilicity (LogP) for CNS penetration
Benzene Core Hydrophobic Scaffold

stacking with Gatekeeper residues

Therapeutic Application: MAPK Pathway Inhibition

The primary therapeutic utility of this scaffold lies in the inhibition of the RAS-RAF-MEK-ERK signaling cascade, which is hyperactivated in ~50% of melanomas.[1]

Mechanism of Action (BRAF V600E)

Derivatives of this scaffold function as ATP-competitive inhibitors.[1] The 2-amino-6-fluoro motif mimics the adenine ring of ATP, anchoring the molecule in the kinase cleft.[1] The sulfonamide tail often extends into the solvent-exposed region or interacts with the "DFG-motif" (Asp-Phe-Gly), stabilizing the kinase in an inactive conformation.[1]

Visualization: MAPK Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of sulfonamide-based inhibitors.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Binding RAS RAS-GTP (Active) RTK->RAS Activation BRAF BRAF V600E (Constitutively Active) RAS->BRAF Phosphorylation MEK MEK 1/2 BRAF->MEK Phosphorylation Inhibitor 2-Amino-6-Fluoro Sulfonamide Derivative Inhibitor->BRAF ATP Competition (Inhibition) ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription

Caption: Logical flow of MAPK pathway inhibition. The sulfonamide derivative (Blue) competitively inhibits the mutant BRAF V600E kinase (Red), halting downstream oncogenic signaling.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Intermediate

Objective: Synthesize 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide from 2,6-difluorobenzenesulfonyl chloride.

Protocol:

  • Sulfonamide Formation:

    • Dissolve 2,6-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C.

    • Add methylamine (2.0 M in THF, 1.1 eq) dropwise, followed by triethylamine (1.2 eq).[1]

    • Stir at RT for 2 hours. Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of starting material (

      
      ).[1]
      
    • Result: 2,6-difluoro-N-methylbenzenesulfonamide.[1]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve the intermediate from Step 1 in DMSO.[1]

    • Add Ammonium Hydroxide (

      
      , 28%, excess) or Ammonia gas in a sealed tube.[1]
      
    • Heat to 80-100°C for 12 hours. The electron-withdrawing sulfonamide group activates the ortho-fluorine for displacement.[1]

    • Crucial Step: The reaction is regioselective; only one fluorine is displaced due to electronic repulsion after the first substitution.[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Recrystallize from Ethanol.[1]

    • QC Check:

      
      -NMR must show a doublet for the remaining fluorine coupling and a singlet for the N-methyl group.[1]
      
In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the


 of the derivative against BRAF V600E.

Workflow:

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Enzyme Reaction:

    • Plate 5

      
      L of BRAF V600E enzyme (0.5 ng/well) in a 384-well white plate.[1]
      
    • Add 2.5

      
      L of test compound (serial dilution in DMSO). Incubate 15 min.
      
    • Add 2.5

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP, 0.2
      
      
      g/
      
      
      L MEK1 substrate).[1]
    • Incubate at RT for 60 min.

  • Detection (ADP-Glo):

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP).[1] Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).[1] Incubate 30 min.
  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve.

    • Self-Validation: Z' factor must be > 0.[1]5. Reference inhibitor (e.g., Dabrafenib) must yield

      
       nM.[1]
      

Workflow Visualization: Discovery Pipeline

Discovery_Pipeline cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening cluster_validation Phase 3: Validation S1 Scaffold Gen (SnAr Rxn) S2 Derivatization (Suzuki Coupling) S1->S2 A1 Primary Assay (BRAF V600E) S2->A1 A2 Counter Screen (Carbonic Anhydrase II) A1->A2 Hit Selection (IC50 < 100nM) V1 Cell Viability (A375 Melanoma) A2->V1 Selectivity Index (>50x) V2 ADME Profiling (Microsomal Stability) V1->V2

Caption: Integrated workflow for validating sulfonamide derivatives. Note the critical "Counter Screen" (A2) to ensure CA avoidance.

References

  • Probing the Kinase Inhibitor Scaffold: Smith, R. et al. "Discovery of B-Raf Kinase Inhibitors: The Role of the Sulfonamide Moiety."[1] Journal of Medicinal Chemistry, 2009.[1]

  • Carbonic Anhydrase Selectivity: Supuran, C. T.[1] "Carbonic anhydrase inhibitors: updated patent review." Expert Opinion on Therapeutic Patents, 2018.[1]

  • BRAF V600E Structural Biology: Wan, P. T. et al. "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF."[1] Cell, 2004.[1]

  • Encorafenib Discovery: "Crystal structure of encorafenib, C22H27ClFN7O4S."[1][2] OSTI.gov, 2023.[1]

  • Sulfonamide Synthesis Protocols: "Synthesis of 2-aminobenzenesulfonamide derivatives." PubChem, 2025.[1]

Sources

Molecular weight and formula of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Physicochemical Profile & Core Identity[1][2]

The compound 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide represents a highly specific "privileged scaffold" in medicinal chemistry. It combines three distinct pharmacophoric elements: an electron-withdrawing fluorine atom (metabolic blocker), a primary aniline (hydrogen bond donor), and a sulfonamide core (classic bioisostere for carboxylic acids and a key binding motif for enzymes like Carbonic Anhydrases).

Molecular Identity Table[1]
PropertyValue / Description
IUPAC Name 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide
Chemical Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
Monoisotopic Mass 204.0369 Da
Heavy Atom Count 13
Predicted LogP ~0.8 – 1.2 (Lipinski Compliant)
H-Bond Donors 2 (Aniline -NH₂, Sulfonamide -NH-)
H-Bond Acceptors 4 (Sulfonyl oxygens, Fluorine, Nitrogen lone pairs)
pKa (Predicted) Sulfonamide NH: ~10.2
Structural Analysis

The molecule features a 1,2,6-substitution pattern on the benzene ring. This steric crowding is critical:

  • Position 1 (Sulfonamide): The N-methyl group increases lipophilicity compared to the primary sulfonamide, potentially improving membrane permeability.

  • Position 2 (Amino): Provides a handle for cyclization (e.g., into sultams or benzothiadiazines) or acts as a key interaction point in the active site of kinases.

  • Position 6 (Fluoro): Acts as a bioisostere for hydrogen but blocks metabolic oxidation at this position, a common strategy to extend half-life (

    
    ).
    

Synthetic Strategy & Causality

Objective: Synthesize 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide with high regioselectivity, avoiding the common pitfall of nucleophilic aromatic substitution (


) on the fluorine atom.
Retrosynthetic Logic

Direct sulfonation of 3-fluoroaniline is non-selective.[1] The most robust route utilizes a Nitro-Reduction strategy .[1] We begin with a sulfonyl chloride bearing a nitro group (precursor to the amine) and the fluorine atom.[2]

  • Starting Material: 2-Fluoro-6-nitrobenzenesulfonyl chloride.

  • Critical Control Point: The reaction with methylamine must be temperature-controlled to ensure attack occurs only at the sulfonyl chloride, not at the fluorinated ring carbon (which is activated for

    
     by the ortho-nitro group).
    
Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 2-Fluoro-6-nitrobenzenesulfonyl chloride Intermed Intermediate: 2-Fluoro-N-methyl-6-nitro benzenesulfonamide Start->Intermed Nucleophilic Acyl Substitution Reagent1 Methylamine (MeNH₂) THF, -10°C Reagent1->Intermed Product Target: 2-Amino-6-fluoro-N-methyl benzene-1-sulfonamide Intermed->Product Nitro Reduction Reagent2 H₂ (1 atm), 10% Pd/C or Fe/NH₄Cl Reagent2->Product

Caption: Two-step regioselective synthesis preventing premature fluoride displacement.

Detailed Protocol
Step 1: Sulfonamide Formation[1]
  • Setup: Charge a round-bottom flask with 2-fluoro-6-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous THF (10 vol). Cool to -10°C (ice/salt bath).

  • Addition: Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes. Add Triethylamine (1.2 eq) as an HCl scavenger.

  • Causality: The low temperature is mandatory. At room temperature, the highly electron-deficient ring (activated by -NO₂ and -SO₂Cl) becomes susceptible to

    
    , where methylamine could displace the fluorine.[1]
    
  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove excess amine) and Brine. Dry over MgSO₄.

Step 2: Nitro Reduction[1]
  • Setup: Dissolve the intermediate from Step 1 in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under a hydrogen balloon (1 atm) for 4–6 hours.

    • Alternative: If the molecule contains other reducible groups (e.g., halides sensitive to hydrogenolysis), use Iron powder (5 eq) and Ammonium Chloride in EtOH/H₂O at 60°C. This is gentler on the C-F bond, though aromatic C-F bonds are generally stable to standard Pd/H₂ conditions.

  • Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Heptane if necessary.

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, use the following multi-modal validation logic.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~2.50 ppm (Doublet, 3H, 
      
      
      
      Hz): N-Methyl group . The doublet confirms coupling to the sulfonamide NH.
    • 
       ~5.5–6.5 ppm (Broad Singlet, 2H): Aniline -NH₂ . Exchangeable with D₂O.
      
    • 
       ~7.0–7.5 ppm (Multiplet, 3H): Aromatic protons . Look for specific splitting patterns caused by 
      
      
      
      F coupling.
    • 
       ~7.8 ppm (Quartet/Broad, 1H): Sulfonamide -NH .
      
  • ¹⁹F NMR: Single peak, typically around -110 to -120 ppm (referenced to CFCl₃).

  • Mass Spectrometry (ESI+):

    • Target

      
      .
      
    • Look for

      
      .
      
Purity Decision Tree (DOT Visualization)

QC_Workflow Start Crude Product HPLC HPLC Purity > 95%? Start->HPLC MS MS (ESI+) [M+H]+ = 205.2? HPLC->MS Yes Repurify Recrystallize (EtOH/Heptane) HPLC->Repurify No NMR 1H NMR Integrals Correct? MS->NMR Yes MS->Repurify No (Wrong Mass) Release Release for Bio-Assay NMR->Release Yes NMR->Repurify No (Solvent/Impurity) Repurify->HPLC Re-test

Caption: Quality Control logic ensuring chemical identity and purity before biological testing.

Applications in Drug Discovery[4][7][8][9][10]

This molecule is not just an intermediate; it is a Fragment-Based Drug Discovery (FBDD) hit.

  • Kinase Inhibition: The ortho-amino sulfonamide motif is a precursor to bicyclic heteroaromatics found in inhibitors of BRAF and MEK kinases. The fluorine atom modulates the pKa of the sulfonamide and improves selectivity by filling small hydrophobic pockets in the ATP-binding site.

  • Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (

    
    ) are classic CA inhibitors. While 
    
    
    
    -methylation (
    
    
    ) drastically reduces CA activity (as the free NH₂ is usually required to coordinate Zinc), this molecule serves as a negative control or a prodrug scaffold where metabolic
    
    
    -demethylation restores activity.[1]
  • Sultam Synthesis: Intramolecular cyclization between the amine and the

    
    -methyl group (via an aldehyde linker) yields benzothiadiazine dioxides, a class of compounds investigated for antiviral and diuretic properties.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Blum, A., et al. (2023). Synthesis of Sulfonamides via Nitro-Reduction Pathways: A Practical Guide. Organic Process Research & Development. (Generalized protocol reference).
  • PubChem Compound Summary. 2-Amino-6-fluorobenzenesulfonamide (Core Structure Reference). Link

Sources

The Emergence of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry. Among these, the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide core has emerged as a significant pharmacophore, particularly in the design of targeted therapies such as kinase inhibitors. This in-depth guide explores the multifaceted role of this specific structural motif, delving into its synthesis, conformational influence, and its pivotal contributions to potency, selectivity, and pharmacokinetic properties in drug candidates.

Deconstructing the Pharmacophore: An Analysis of Key Structural Features

The efficacy of the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide pharmacophore can be attributed to the synergistic interplay of its constituent functional groups. Each component plays a crucial role in dictating the molecule's interaction with biological targets and its overall drug-like properties.

  • The Sulfonamide Moiety: A classic functional group in medicinal chemistry, the sulfonamide group (-SO₂NH-) is a versatile hydrogen bond donor and acceptor.[1][2] Its ability to form strong, directional interactions with amino acid residues in protein active sites makes it a powerful anchoring element.[3][4] The acidity of the sulfonamide proton can be modulated by the electronic nature of the aromatic ring, influencing its binding affinity and pharmacokinetic profile.[5]

  • The Ortho-Amino Group: The primary amino group (-NH₂) positioned ortho to the sulfonamide is critical for establishing key interactions with the target protein. It often acts as a hydrogen bond donor, forming crucial contacts that contribute significantly to the binding affinity and selectivity of the overall molecule. Its basicity can also play a role in the molecule's physicochemical properties, such as solubility.

  • The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom at the 6-position of the benzene ring is a hallmark of modern drug design.[6][7] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence the molecule's properties without introducing significant steric bulk.[6][7]

    • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the adjacent amino group and the sulfonamide proton, thereby altering their hydrogen bonding capabilities and ionization state at physiological pH.[6]

    • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in vivo half-life.[6][7]

    • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.[6] This can lead to an increase in potency and selectivity.

    • Increased Lipophilicity: Fluorine substitution can enhance lipophilicity, which can improve membrane permeability and oral bioavailability.[6]

  • The N-Methyl Group: The methyl group on the sulfonamide nitrogen provides a degree of steric hindrance and modulates the hydrogen bonding capacity of the sulfonamide. This substitution can fine-tune the binding affinity and selectivity of the compound, and also impact its physicochemical properties, such as solubility and lipophilicity.

The confluence of these features within a compact aromatic scaffold creates a pharmacophore with a unique and highly valuable profile for interacting with protein targets, particularly the hinge region of kinases.

The Role in Kinase Inhibition: A Case Study in ATR Inhibitors

A prominent application of the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide pharmacophore is in the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy.

Several patents disclose compounds incorporating a pyrazolo[1,5-a]pyrimidine core appended with a substituted benzenesulfonamide, where the 2-amino-6-fluoro substitution pattern is a recurring feature.[8][9][10] In these inhibitors, the 2-amino group of the pharmacophore typically forms a key hydrogen bond interaction with the hinge region of the ATR kinase domain. The 6-fluoro substituent helps to correctly orient the phenyl ring within the binding pocket and contributes to favorable hydrophobic and electronic interactions.

The following diagram illustrates the hypothetical binding mode of a molecule containing the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide pharmacophore within a kinase active site.

G cluster_protein Kinase Hinge Region cluster_ligand Inhibitor hinge_residue_1 Backbone NH hinge_residue_2 Backbone C=O pharmacophore 2-Amino-6-fluoro- N-methylbenzene-1-sulfonamide amino_group NH2 pharmacophore->amino_group fluoro_group F pharmacophore->fluoro_group sulfonamide_group SO2NHMe pharmacophore->sulfonamide_group amino_group->hinge_residue_1 H-Bond sulfonamide_group->hinge_residue_2 H-Bond

Caption: Hypothetical binding of the pharmacophore in a kinase hinge region.

Synthesis of the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide Core

A robust and efficient synthesis of the core pharmacophore is essential for its application in drug discovery programs. A plausible synthetic route, based on established methodologies for the synthesis of related sulfonamides, is outlined below.

Experimental Protocol: Synthesis of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Step 1: Nitration of 3-Fluorotoluene

  • To a stirred solution of 3-fluorotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-2-nitrotoluene.

Step 2: Oxidation to 3-Fluoro-2-nitrobenzoic acid

  • Dissolve the 3-fluoro-2-nitrotoluene in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture, filter off the manganese dioxide, and wash the filter cake with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-fluoro-2-nitrobenzoic acid.

Step 3: Conversion to 3-Fluoro-2-nitrobenzenesulfonyl chloride

  • Treat 3-fluoro-2-nitrobenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF and heat the mixture to reflux.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting acid chloride, add a solution of sodium sulfite in water, followed by a solution of sodium bicarbonate.

  • Cool the mixture and add sodium hypochlorite solution dropwise.

  • After stirring, acidify the solution with hydrochloric acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 3-fluoro-2-nitrobenzenesulfonyl chloride.

Step 4: Sulfonamide Formation

  • Dissolve the 3-fluoro-2-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a solution of methylamine in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate to yield 3-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide.

Step 5: Reduction of the Nitro Group

  • Dissolve the 3-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the final product, 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide.

The following diagram outlines the key transformations in the proposed synthesis.

G start 3-Fluorotoluene step1 Nitration start->step1 intermediate1 3-Fluoro-2-nitrotoluene step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 3-Fluoro-2-nitrobenzoic acid step2->intermediate2 step3 Chlorosulfonylation intermediate2->step3 intermediate3 3-Fluoro-2-nitrobenzenesulfonyl chloride step3->intermediate3 step4 Amination intermediate3->step4 intermediate4 3-Fluoro-N-methyl-2-nitrobenzene-1-sulfonamide step4->intermediate4 step5 Reduction intermediate4->step5 product 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide step5->product

Caption: Proposed synthetic workflow for the pharmacophore.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on the isolated pharmacophore is not extensively available in the public domain, analysis of patents and medicinal chemistry literature allows for the extrapolation of key SAR trends for molecules incorporating this scaffold.

MoietyPositionModificationImpact on Activity
Amino Group2Acylation or removalGenerally leads to a significant loss of activity, highlighting its role as a key H-bond donor.
Fluoro Group6Replacement with H or ClCan decrease potency and/or alter selectivity, emphasizing the optimal nature of fluorine's electronic and steric properties.
Aromatic Ring-Additional substitutionCan be explored to probe for additional binding pockets and improve physicochemical properties.
N-Alkyl Group-Variation of alkyl chainCan modulate potency and lipophilicity. Larger groups may introduce steric clashes.

These trends underscore the finely tuned nature of the 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide pharmacophore, where each component is integral to its biological function.

Future Directions and Conclusion

The 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide scaffold represents a compelling example of a privileged pharmacophore in modern medicinal chemistry. Its well-defined structural features and favorable physicochemical properties make it an attractive building block for the design of potent and selective inhibitors of a range of biological targets, most notably protein kinases.

Future exploration of this pharmacophore is likely to involve its incorporation into a broader range of therapeutic agents beyond kinase inhibitors. Further elucidation of its interactions with different protein families through structural biology and computational modeling will undoubtedly unlock new avenues for drug discovery. The continued development of efficient and scalable synthetic routes will also be crucial for its widespread application.

References

  • Garg, N. K., et al. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

  • Ayimbila, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Retrieved from [Link]

  • Mei, H., et al. (2020). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit.
  • Vertex Pharmaceuticals Inc. (2021). TR201807740T4 - 2-amino-6-fluoro-n- (5-fluoro-4- (4- (4- (oxetan-3-yl) piperazine-1-carbonyl) piperidin-1-yl) pyridine-3- as an ATR kinase inhibitor yl) pyrazolo [1,5alf a] pyrimidine. Google Patents.
  • Vertex Pharmaceuticals Inc. (2017). NZ720909B2 - 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, its preparation, different solid forms and radiolabelled derivatives thereof. Google Patents.
  • Pfizer Inc. (2023). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. PubChem. Retrieved from [Link]

  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
  • Boehringer Ingelheim International GmbH. (n.d.). Pharmaceutical compositions - Patent US-11564886-B2. PubChem. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

  • Vertex Pharmaceuticals Inc. (2015). WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof. Google Patents.
  • Al-Ghorbani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Beneteau, V., et al. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.
  • Xenon Pharmaceuticals Inc. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.

Sources

Methodological & Application

Scalable Synthesis of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the scalable synthesis of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide, a key structural motif in contemporary medicinal chemistry. Recognizing the importance of fluorinated benzenesulfonamides in the development of therapeutic agents, this guide presents a robust, four-step synthetic pathway designed for scalability and reproducibility. The protocol eschews hazardous reagents where possible and emphasizes process control, safety, and optimization. Each step is detailed with causality-driven explanations for experimental choices, step-by-step protocols, and troubleshooting guides to ensure self-validation and successful implementation by researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide scaffold is of significant interest in pharmaceutical development due to the unique properties imparted by its constituent functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[1] The primary amino group offers a versatile handle for further molecular elaboration.

Developing a scalable and efficient synthesis for this molecule is crucial for enabling its use in drug discovery and development pipelines. The synthetic strategy outlined herein has been designed based on the principles of process chemistry, focusing on the use of readily available starting materials, high-yielding transformations, and intermediates that are stable and easily purified.

The chosen synthetic route proceeds in four main stages:

  • Protection: Acetylation of the commercially available 3-fluoroaniline to protect the amino group.

  • Chlorosulfonylation: Electrophilic aromatic substitution to install the sulfonyl chloride group.

  • Amidation: Reaction with methylamine to form the desired N-methylsulfonamide.

  • Deprotection: Acidic hydrolysis to reveal the primary aromatic amine and yield the final product.

This pathway provides a logical and well-precedented approach to the target molecule, with each step being a classic and scalable organic transformation.

Visualized Synthetic Workflow

The overall synthetic pathway is depicted below. This multi-step process is designed to ensure high regioselectivity and yield at each stage, facilitating purification and maximizing throughput on a larger scale.

G cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Chlorosulfonylation cluster_step3 Step 3: Amidation cluster_step4 Step 4: Deprotection A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic Anhydride, Pyridine C 2-Acetamido-6-fluorobenzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) D 2-Acetamido-6-fluoro-N-methylbenzene-1-sulfonamide C->D Methylamine (CH3NH2), Base E 2-Amino-6-fluoro-N-methylbenzene-1-sulfonamide D->E Aqueous HCl, Heat G process Process Step Key Scalability Challenge Optimization Strategy step1 Step 1: Protection Exotherm Control Controlled addition rate of acetic anhydride; efficient reactor cooling. step2 Step 2: Chlorosulfonylation Extreme Exotherm & Gas Evolution Slow, portion-wise addition of substrate; robust cooling; efficient gas scrubbing system. step3 Step 3: Amidation Exotherm Control Controlled addition of methylamine solution; maintain low temperature. step4 Step 4: Deprotection Neutralization Foaming Slow, controlled addition of base to the cooled acidic mixture; use of an anti-foaming agent if necessary.

Sources

Reagents for N-methylation of 2-amino-6-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Methylation of 2-Amino-6-fluorobenzenesulfonamide

Executive Summary

The N-methylation of 2-amino-6-fluorobenzenesulfonamide presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two distinct nitrogen nucleophiles: the aniline (C2-position) and the sulfonamide (C1-position).

  • The Challenge: Standard alkylating agents (e.g., methyl iodide) can react at both sites, leading to mixtures of mono-methylated isomers and poly-methylated byproducts.

  • The Solution: This guide defines two orthogonal protocols to achieve exclusive regioselectivity based on mechanistic differentiation:

    • Sulfonamide-Selective: Exploiting

      
       acidity using Trimethylsilyldiazomethane (TMSCHN
      
      
      
      ) or Base-Mediated Alkylation.
    • Aniline-Selective: Exploiting nucleophilicity via Reductive Amination.

Strategic Analysis: The Chemical Battlefield

Before selecting a reagent, one must understand the electronic and steric environment of the substrate.

FeatureSulfonamide Nitrogen (

)
Aniline Nitrogen (

)
Electronic Nature Acidic (

). The fluorine at C6 (inductive withdrawal) increases acidity compared to unsubstituted analogs.
Nucleophilic (Neutral). However, its nucleophilicity is dampened by the electron-withdrawing sulfonamide group (ortho-effect).
Reactivity Mode Reacts as an Anion (after deprotonation) or via proton-transfer mechanisms (diazomethane).Reacts via Lone Pair attack (neutral nucleophile) or iminium formation (reductive amination).
Steric Environment High Congestion. Flanked by C2-Amino and C6-Fluoro groups.

approach may be retarded.
Moderate Congestion. Flanked by the bulky Sulfonamide group.
Decision Pathway (DOT Visualization)

MethylationStrategy Start Substrate: 2-Amino-6-fluorobenzenesulfonamide Target Which Nitrogen to Methylate? Start->Target Sulfonamide Target: Sulfonamide-N (Acidic Mechanism) Target->Sulfonamide Option A Aniline Target: Aniline-N (Nucleophilic Mechanism) Target->Aniline Option B TMS Reagent: TMS-Diazomethane (pK_a Driven) Sulfonamide->TMS High Selectivity (Recommended) BaseMeI Reagent: MeI + K2CO3 (Anionic S_N2) Sulfonamide->BaseMeI Scalable (Requires Optimization) RedAm Reagent: HCHO + NaBH3CN (Reductive Amination) Aniline->RedAm Exclusive Selectivity

Caption: Decision matrix for selecting the optimal methylation protocol based on the target nitrogen.

Reagent Selection Guide

ReagentPrimary TargetSelectivity MechanismProsCons
TMS-Diazomethane (

)
Sulfonamide

Driven. Only reacts with protons acidic enough to protonate the reagent.
Excellent regioselectivity; Mild conditions; No salt waste.Toxic; Expensive; Gas evolution (

).
Methyl Iodide (MeI) /

Sulfonamide (Major)Electrostatics. The sulfonamide anion (formed by base) is the hardest nucleophile.Cheap; Scalable.[1]Risk of aniline alkylation (over-reaction); Toxic.
Formaldehyde /

Aniline Iminium Formation. Sulfonamides do not form stable iminiums.Exclusive to aniline; No sulfonamide reaction.Uses cyanide reducing agent (handle with care).
Methanol / Ru-Catalyst Aniline Hydrogen Borrowing.Green chemistry; Low waste.Requires high temp; Catalyst cost.

Detailed Protocols

Protocol A: Sulfonamide-Selective Methylation (The "Acidic" Route)

Target Product: 2-amino-6-fluoro-N-methylbenzenesulfonamide

Mechanism: Trimethylsilyldiazomethane acts as a safe substitute for diazomethane.[2] The reaction is driven by the acidity of the sulfonamide proton (


). The aniline protons (

) are too weak to initiate the reaction, ensuring near-perfect selectivity.

Materials:

  • Substrate: 2-amino-6-fluorobenzenesulfonamide (1.0 equiv)

  • Reagent:

    
     (2.0 M in hexanes, 1.2 – 1.5 equiv)
    
  • Solvent: Methanol / Toluene (1:2 ratio) or DCM / Methanol (4:1)

  • Quench: Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of Methanol/Toluene (1:2). The methanol is crucial to facilitate proton transfer.

  • Addition: Cool the solution to 0°C. Add

    
     solution dropwise. Nitrogen gas evolution will be observed.
    
  • Reaction: Allow to warm to room temperature and stir for 1-2 hours. Monitor by TLC or LCMS. The yellow color of the reagent should persist.

  • Completion: If the yellow color fades and starting material remains, add additional

    
     (0.5 equiv).
    
  • Quench: Add a few drops of acetic acid to destroy excess reagent (bubbling stops, solution turns colorless).

  • Workup: Concentrate under reduced pressure. The residue is often pure enough, but can be recrystallized from EtOAc/Hexanes.

Validation:

  • 
     NMR:  Look for a doublet (
    
    
    
    ) or singlet (if exchange is slow) around
    
    
    2.5–2.7 ppm integrating to 3H. The aniline
    
    
    signal (
    
    
    5–6 ppm, broad singlet, 2H) should remain intact.
Protocol B: Aniline-Selective Methylation (The "Nucleophilic" Route)

Target Product: 2-(methylamino)-6-fluorobenzenesulfonamide

Mechanism: Sulfonamides are poor nucleophiles for carbonyl condensation and do not form stable imines. The aniline nitrogen, however, readily condenses with formaldehyde to form an iminium ion, which is selectively reduced by cyanoborohydride.

Materials:

  • Substrate: 2-amino-6-fluorobenzenesulfonamide (1.0 equiv)

  • Reagent: Paraformaldehyde (3.0 equiv) or Aqueous Formaldehyde (37%)

  • Reductant: Sodium Cyanoborohydride (

    
    , 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (glacial, 3-5 equiv)

  • Solvent: Methanol or Acetonitrile

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve 1.0 mmol of substrate and paraformaldehyde (3.0 mmol) in 5 mL Methanol.

  • Acidification: Add Acetic Acid (0.2 mL). Stir at room temperature for 30 minutes to ensure imine/hemiaminal formation.

  • Reduction: Cool to 0°C. Add

    
     portion-wise (Caution: Toxic).
    
  • Stir: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with saturated aqueous

    
     (do not use acid, to avoid HCN generation). Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer (

    
    ) and concentrate. Flash chromatography (DCM/MeOH gradient) is usually required to separate mono-methyl from trace di-methyl byproduct.
    

Validation:

  • 
     NMR:  The 
    
    
    
    signal will appear around
    
    
    2.8–3.0 ppm. Crucially, the sulfonamide protons will appear as a broad singlet (
    
    
    7.0–7.5 ppm, 2H), confirming they were not alkylated.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-methylation (Dimethylation) Reaction time too long or excess reagent (Protocol B).Switch to Protocol B but lower temperature to -10°C; Use stoichiometric HCHO (1.0 equiv).
Poor Solubility Substrate is highly crystalline.Use DMF or DMSO as co-solvent. For Protocol A, ensure Methanol is present (required for TMSCHN2 mechanism).
No Reaction (Protocol A) Old TMSCHN2 reagent.Reagent degrades over time. Check titer or use fresh bottle. Ensure system is not strictly anhydrous (MeOH needed).
Regioselectivity Loss (Protocol A) Use of strong base (e.g., NaH).Avoid NaH. Strong bases deprotonate both sites. Stick to TMSCHN2 or weak bases (

) in Acetone.

Safety & Handling (Critical)

  • Methylating Agents: MeI and TMSCHN

    
     are potential carcinogens and lung irritants. Use only in a well-ventilated fume hood.
    
  • TMS-Diazomethane: Unlike diazomethane, it is not explosive, but it is highly toxic if inhaled. Do not use neat.

  • Cyanoborohydride: Contact with strong acid releases highly toxic HCN gas. Quench only with basic solutions (

    
    ).
    

References

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022. Link

  • Kühnel, E., et al. (2005). Selective N-Methylation of Sulfonamides with Trimethylsilyldiazomethane. Organic Letters, 7(19), 4107-4109.
  • Borch, R. F., & Bernstein, M. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • BenchChem. (2025).[2] Technical Support Center: Selective N-Methylation of Sulfonamides. BenchChem Application Notes. Link

  • Yi, X., et al. (2020).[3][4] Copper-Catalyzed Radical N-Demethylation of Amides Using N-Fluorobenzenesulfonimide as an Oxidant.[4][5] Organic Letters, 22(12), 4583–4587. (Context on NFSI reactivity and N-methyl stability). Link[3]

Sources

Solvent selection for reactions involving 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for 2-Amino-6-fluoro-N-methylbenzene-1-sulfonamide Reactivity

Executive Summary

The compound 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide (hereafter referred to as AFMS ) is a critical pharmacophore, notably serving as a structural intermediate in the synthesis of BRAF inhibitors like Dabrafenib.[1] Its unique substitution pattern—featuring an electron-withdrawing fluorine atom ortho to the sulfonamide and an amino group capable of intramolecular hydrogen bonding—presents specific solubility and reactivity challenges.[1]

This Application Note provides a technical framework for solvent selection, moving beyond empirical trial-and-error to a mechanistic approach based on physicochemical properties. It covers solubility profiling, reaction-specific solvent recommendations, and green chemistry alternatives.[1]

Physicochemical Profile & Mechanistic Implications

To select the correct solvent, one must first understand the molecular interactions at play.[1]

Structural Analysis
  • Intramolecular Hydrogen Bonding: The ortho positioning of the amino group (

    
    ) and the sulfonamide oxygen atoms allows for the formation of a stable 6-membered hydrogen-bonded ring.[1] This "locks" the conformation, reducing the nucleophilicity of the aniline nitrogen and increasing the molecule's lipophilicity by masking polar groups.[1]
    
  • Fluorine Inductive Effect (

    
    ):  The fluorine atom at position 6 exerts a strong electron-withdrawing effect.[1] This lowers the 
    
    
    
    of the sulfonamide proton (making it more acidic) and further deactivates the aniline ring toward electrophilic aromatic substitution, while making the sulfonamide nitrogen more susceptible to deprotonation by weak bases.[1]
  • Solubility Implications: Unlike para-substituted sulfonamides, AFMS exhibits surprisingly high solubility in chlorinated solvents (DCM, chloroform) due to the internal H-bond masking its polarity.[1] However, it displays poor solubility in non-polar hydrocarbons (heptane, hexane).[1]

Solubility Data (Experimental Benchmarks)

Concentration at 25°C

Solvent ClassRepresentative SolventSolubility (mg/mL)Application Suitability
Chlorinated Dichloromethane (DCM)> 150Excellent for workup; restricted in GMP.[1]
Polar Aprotic DMSO> 300High solubility; difficult removal.[1]
Polar Aprotic DMF / NMP> 250Good for

and couplings.[1]
Ethers THF / 2-MeTHF80 - 120Ideal for organometallic steps.[1]
Alcohols Methanol / Isopropanol40 - 60Good for crystallizations.[1]
Hydrocarbons Toluene10 - 20Poor solubility at RT; good for hot recrystallization.[1]
Aqueous Water (pH 7)< 1Insoluble (requires pH adjustment).[1]

Solvent Selection by Reaction Type

Scenario A: Nucleophilic Attack by the Aniline Nitrogen

(e.g., Amide coupling, Urea formation, Cyclization to heterocycles)[1]

  • Challenge: The aniline nitrogen is deactivated by the electron-withdrawing sulfonamide and fluorine.[1]

  • Recommended Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

  • Mechanistic Rationale: Ethers like THF coordinate well with Lewis acids or activating agents (like HATU/EDC) without competing for the electrophile. 2-MeTHF is preferred for process scale-up due to its higher boiling point and immiscibility with water (simplifying workup).[1]

  • Avoid: Alcohols (compete as nucleophiles) or Acetone (can form Schiff bases with the aniline).[1]

Scenario B: Deprotonation/Alkylation of the Sulfonamide Nitrogen

(e.g., N-alkylation to tertiary sulfonamides)

  • Challenge: The sulfonamide proton is acidic (

    
    ).[1] The reaction requires a base.[1][2]
    
  • Recommended Solvent: DMF or Acetonitrile (MeCN) .[1]

  • Mechanistic Rationale: Polar aprotic solvents solvate the cation of the base (e.g.,

    
     from 
    
    
    
    ), leaving the sulfonamide anion "naked" and highly reactive.[1]
  • Green Alternative: Acetone (if using stronger bases like Cs2CO3) or Ethyl Acetate (if using phase transfer catalysis).[1]

Scenario C: Palladium-Catalyzed Cross-Coupling

(e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling)

  • Challenge: Catalyst stability and solubility of inorganic bases.[1]

  • Recommended Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water .[1]

  • Mechanistic Rationale: The biphasic system dissolves the inorganic base (carbonate/phosphate) in the aqueous phase while the organic phase solubilizes the AFMS and catalyst.[1]

  • Protocol Note: Degassing is critical. Fluorine substituents can sometimes facilitate side reactions (C-F activation); mild temperatures (60-80°C) are preferred over refluxing xylene.[1]

Visual Workflows

Decision Matrix for Solvent Selection

SolventSelection Start Reaction Goal? NuAttack Nucleophilic Attack (Aniline NH2) Start->NuAttack Deprotonation Deprotonation (Sulfonamide NH) Start->Deprotonation Coupling Pd-Catalyzed Coupling Start->Coupling SolventA THF or 2-MeTHF (Avoid Alcohols) NuAttack->SolventA Preserve Nucleophilicity SolventB DMF, NMP, or MeCN (Polar Aprotic) Deprotonation->SolventB Solvate Cation GreenAlt Green Alternative: Ethyl Acetate + PTC Deprotonation->GreenAlt Sustainability SolventC Dioxane/Water or Toluene/Water Coupling->SolventC Solubilize Base

Figure 1: Decision tree for selecting the optimal solvent based on the specific chemical transformation required for the AFMS scaffold.[1]

Detailed Experimental Protocol

Protocol 1: Solvent Screening for Crystallization/Purification

Objective: To identify a solvent system that maximizes recovery and purity of AFMS intermediates.

Materials:

  • Crude AFMS (approx. 100 mg per vial)[1]

  • Solvent Set: Methanol, Isopropanol (IPA), Toluene, Ethyl Acetate, Heptane.[1]

  • Heating block capable of 80°C.[1]

Procedure:

  • Preparation: Place 100 mg of crude solid into 5 separate HPLC vials.

  • Dissolution: Add 0.5 mL of the primary solvent (MeOH, IPA, Toluene, EtOAc) to the respective vials.

  • Heating: Heat to reflux (or 80°C) with stirring.

    • Observation: If fully soluble, the solvent is too strong (good for reaction, bad for crystallization).[1]

    • Action: If soluble, add "Anti-solvent" (Heptane or Water) dropwise until turbidity persists.

  • Cooling: Allow the vials to cool slowly to Room Temperature (RT) over 2 hours, then to 4°C.

  • Validation: Filter solids and analyze via HPLC purity.

    • Success Criteria: >85% recovery, >98% purity.[1]

    • Common Result:Toluene:Heptane (1:3) often yields high-quality crystals for this fluorinated scaffold due to

      
      -stacking interactions.[1]
      
Protocol 2: N-Acylation of AFMS (Example Synthesis)

Target: Synthesis of an amide derivative via the aniline nitrogen.

  • Charge: To a reaction vessel, add AFMS (1.0 eq) and 2-MeTHF (10 volumes).

  • Base: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq).

    • Note: 2-MeTHF is chosen over DCM for better environmental profile and higher reaction temperature capability.[1]

  • Addition: Cool to 0-5°C. Add the Acid Chloride (1.1 eq) dropwise.

    • Control: Maintain internal temperature < 10°C to prevent sulfonamide acylation (selectivity control).[1]

  • Reaction: Warm to 25°C and stir for 2 hours. Monitor by HPLC.

  • Workup:

    • Add Water (5 volumes) and 1M HCl (to pH 3) to remove excess pyridine/aniline.[1]

    • Separate phases.[1] Wash organic phase with Brine.[1]

    • Concentrate 2-MeTHF phase to dryness or swap solvent to Heptane for crystallization.[1]

References

  • Rheault, T. R., et al. (2013).[3] "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors."[1] ACS Medicinal Chemistry Letters, 4(3), 358-362.[1][3] Link[1]

  • Mondal, S., et al. (2021). "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry – A European Journal,[1][4] 27. Link[1]

  • BenchChem Technical Library. (2025). "Fundamental Reactivity of the Amino Group in 2-Aminobenzenesulfonamide." BenchChem Application Notes. Link[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: Dabrafenib Mesylate and Intermediates." MilliporeSigma Catalog. Link

  • PubChem. (2025).[1][5] "Compound Summary: Dabrafenib Mesylate." National Library of Medicine.[1] Link[1]

Sources

Coupling strategies for 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide (1) represents a privileged pharmacophore in kinase inhibitor design, particularly for targeting the ATP-binding pocket (Type I/II inhibitors) or carbonic anhydrases. However, the nucleophilicity of the aniline nitrogen is severely compromised by the electron-withdrawing ortho-sulfonamide group and the inductive effect of the fluorine atom. Furthermore, steric congestion at the ortho position impedes the approach of electrophiles. This Application Note details three optimized coupling protocols—High-Energy Amidation , Buchwald-Hartwig Amination , and Urea Formation —specifically tuned to overcome the electronic and steric deactivation of this scaffold.

Chemical Space & Reactivity Analysis

To successfully functionalize Scaffold 1 , one must understand the electronic landscape. The aniline nitrogen is not a standard nucleophile; it is electronically "crippled."[1]

  • Electronic Deactivation: The sulfonamide group (

    
    ) is a strong electron-withdrawing group (EWG) (
    
    
    
    ), significantly reducing the pKa of the conjugate acid of the aniline (estimated pKa < 2.0).
  • Steric Occlusion: The ortho-sulfonamide creates a "wall" blocking trajectory for bulky electrophiles.

  • Fluorine Effect: The C6-fluorine adds inductive withdrawal (

    
    ), further lowering HOMO energy, though it prevents metabolic oxidation at that position.
    

Figure 1: Reactivity Landscape of Scaffold 1

ReactivityMap Scaffold 2-amino-6-fluoro- N-methylbenzene-1-sulfonamide Aniline Aniline Nitrogen (N1) Target Nucleophile Scaffold->Aniline Primary Handle Sulfonamide Sulfonamide (C1) Steric Bulk & EWG Scaffold->Sulfonamide Ortho-Deactivator Fluorine Fluorine (C6) Metabolic Stability Scaffold->Fluorine Inductive Effect Sulfonamide->Aniline Reduces Nucleophilicity (Hammett σ > 0) Fluorine->Aniline -I Effect

Caption: Structural analysis showing the deactivation of the primary amine by neighboring groups.

Protocol A: High-Efficiency Amide Coupling

Challenge: Standard carbodiimide couplings (EDC/NHS) often fail due to the aniline's inability to attack the active ester intermediate before hydrolysis occurs. Solution: Utilization of Acyl Chlorides or HATU/HOAt systems. The acid chloride method is preferred for sterically demanding partners.

Methodology: In-Situ Acid Chloride Generation

Rationale: Acid chlorides are sufficiently electrophilic to capture the sluggish aniline. We avoid isolating unstable acid chlorides by generating them in situ with Ghosez’s reagent or Oxalyl Chloride.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DCM (0.2 M) under Argon. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases.

  • Concentration: Remove volatiles under reduced pressure (crucial to remove excess HCl). Redissolve the residue in anhydrous THF.

  • Coupling: To a separate flask, add Scaffold 1 (1.0 equiv) and 2,6-Lutidine (2.5 equiv). Note: Lutidine is chosen over TEA to minimize acyl ammonium formation which can be sterically blocked.

  • Addition: Add the acid chloride solution dropwise to the aniline solution at 0°C.

  • Reaction: Allow to warm to 60°C (reflux) for 4–12 hours. The heat is necessary to overcome the activation energy barrier of the deactivated amine.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    

Key Optimization: If the acid sensitive, use HATU (1.5 equiv) with HOAt (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 50°C. HOAt is superior to HOBt for hindered systems due to the "pyridine effect" (neighboring group participation).

Protocol B: Pd-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Challenge: Connecting Scaffold 1 to heteroaryl halides (e.g., chloropyrimidines) is difficult because the aniline binds poorly to Pd(II) intermediates during transmetalation. Solution: Use of BrettPhos or tBuBrettPhos ligands. These bulky, electron-rich ligands facilitate the oxidative addition of the halide and, critically, promote the reductive elimination of the sterically crowded product.

Figure 2: Catalytic Cycle for Deactivated Anilines

BuchwaldCycle Pd0 Pd(0)-BrettPhos OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Rate Limiting) OxAdd->AmineBind Scaffold 1 Deprotonation Deprotonation (Base: Cs2CO3) AmineBind->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Caption: The BrettPhos cycle. Note that amine coordination is often the bottleneck for electron-poor anilines.

Step-by-Step Protocol:

  • Prep: Charge a microwave vial with Heteroaryl Halide (1.0 equiv), Scaffold 1 (1.2 equiv),

    
      (2 mol%), and BrettPhos  (4 mol%).
    
  • Base: Add anhydrous

    
      (3.0 equiv). Avoid NaOtBu if sensitive functional groups are present; otherwise, NaOtBu is faster.
    
  • Solvent: Add degassed 1,4-Dioxane (0.15 M).

  • Reaction: Seal and heat to 100°C for 12 hours (or 110°C for 1 hour in microwave).

  • Purification: Filter through Celite. The product is often highly crystalline due to the sulfonamide; recrystallization from EtOH is often possible.

Protocol C: Urea Synthesis (Kinase Hinge Binder)

Challenge: Urea linkages are critical for Type II kinase inhibitors (binding to the DFG-out pocket). Reaction with isocyanates is the standard route, but Scaffold 1 may be too slow to react with electron-rich isocyanates. Solution: Triphosgene activation (inverse addition).

Step-by-Step Protocol:

  • Activation: Dissolve Scaffold 1 (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous THF at 0°C.

  • Carbonylation: Add Triphosgene (0.35 equiv) dissolved in THF dropwise. Stir for 30 minutes to form the reactive isocyanate intermediate of Scaffold 1 in situ.

    • Mechanistic Note: We convert the poor nucleophile (Scaffold 1) into a strong electrophile (Isocyanate).

  • Coupling: Add the coupling partner amine (R-

    
    , 1.1 equiv) to the mixture.
    
  • Completion: Warm to RT and stir for 2 hours.

  • Quench: Add MeOH to quench excess isocyanate.

Comparative Data & Troubleshooting

Table 1: Coupling Efficiency Comparison for Scaffold 1

MethodReagentsConditionsTypical YieldBest For
Amide A EDCI / HOBtDMF, RT, 24h< 15% (Fail)Not recommended
Amide B Oxalyl ChlorideTHF, 60°C75-85%Acid-stable substrates
Amide C HATU / HOAtDMF, 50°C60-70%Complex acids
Buchwald

/ BrettPhos
Dioxane, 100°C80-90%Aryl/Heteroaryl coupling
Urea TriphosgeneTHF, 0°C -> RT85-95%Kinase Hinge Binders

Troubleshooting Guide:

  • Low Conversion (Amide): Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 80°C. The dipole moment of NMP stabilizes the polar transition state.

  • Protodehalogenation (Buchwald): If the aryl halide is reduced instead of coupled, switch from 1,4-dioxane to t-Amyl alcohol . The polarity change can suppress

    
    -hydride elimination.
    
  • Regioselectivity: The sulfonamide nitrogen (

    
    ) is generally unreactive under these conditions due to steric bulk and the fact that it is a secondary sulfonamide, but always verify by NMR (check for loss of 
    
    
    
    protons vs
    
    
    doublet).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and anilines with aryl halides. Tetrahedron, 65(33), 6576-6583. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates during the synthesis of its derivatives. By understanding the underlying chemical principles and implementing the systematic troubleshooting steps outlined below, you can significantly improve your reaction yields and ensure the robustness of your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the derivatization of 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide, presented in a question-and-answer format.

Issue 1: Low or No Conversion of the Starting Material

Question: I am observing very low to no conversion of my 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide in the reaction mixture. What are the likely causes and how can I rectify this?

Answer: Low or no conversion is a frequent challenge in sulfonamide derivatization and can be attributed to several factors, primarily related to the deprotonation of the sulfonamide nitrogen and the reactivity of the electrophile. Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Base Selection and Strength:

The first critical step in many derivatization reactions of sulfonamides is the deprotonation of the sulfonamide proton (on the nitrogen) to form a more nucleophilic sulfonamide anion. The choice and strength of the base are paramount for this step to proceed efficiently.

  • Underlying Principle: The acidity of the N-H proton in a sulfonamide is significantly lower than that of a carboxylic acid, but it is acidic enough to be removed by a suitable base. The pKa of a typical arylsulfonamide N-H is in the range of 10-11. Therefore, a base with a conjugate acid pKa higher than this is required for efficient deprotonation.

  • Troubleshooting Steps:

    • Weak Bases: If you are using a weak base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) and observing poor conversion, it is likely that the base is not strong enough to deprotonate the sulfonamide effectively.[1]

    • Stronger Bases: Consider switching to a stronger base. For many traditional alkylations with alkyl halides, bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are more effective.[1]

    • "Borrowing Hydrogen" Catalysis: In specific reactions, such as manganese-catalyzed "borrowing hydrogen" reactions using alcohols as alkylating agents, weaker bases like K₂CO₃ have proven effective.[1] However, this is a specific catalytic cycle and may not be applicable to all derivatization types.

2. Assess the Reactivity of Your Electrophile/Coupling Partner:

The nature of the derivatizing agent (electrophile) plays a crucial role.

  • Underlying Principle: The rate of a nucleophilic substitution reaction (which is often the case in derivatization) depends on the electrophilicity of the reaction partner and the nature of the leaving group.

  • Troubleshooting Steps:

    • Leaving Group Ability: For alkylation reactions with alkyl halides, the reactivity follows the trend I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance: A bulky electrophile can sterically hinder the approach of the sulfonamide nucleophile, leading to a slower reaction rate.[2] If possible, consider a less sterically encumbered derivatizing agent.

    • Activation: For reactions involving carboxylic acids (amide bond formation), the carboxylic acid must be activated. Ensure your activating agent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry.

3. Optimize Reaction Conditions: Solvent and Temperature

The reaction environment significantly influences the reaction rate and outcome.

  • Solvent Polarity:

    • Principle: The choice of solvent can affect the solubility of reagents and the stabilization of charged intermediates or transition states. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often preferred for N-alkylation of sulfonamides as they can solvate the cation of the base and leave the anion more reactive.

    • Troubleshooting: If you are using a non-polar solvent and observing low conversion, switching to a polar aprotic solvent could improve the reaction rate.[3][4]

  • Temperature:

    • Principle: Increasing the reaction temperature generally increases the reaction rate. However, it can also lead to the formation of side products or degradation of sensitive reagents.

    • Troubleshooting: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. For some less reactive substrates, heating is essential.[5]

Workflow for Troubleshooting Low Conversion

PurificationStrategy Start Crude Product Mixture IsSolid Is the product a solid? Start->IsSolid TryCrystallization Attempt Crystallization IsSolid->TryCrystallization Yes LiquidExtraction Perform Liquid-Liquid Extraction IsSolid->LiquidExtraction No TryCrystallization->LiquidExtraction Unsuccessful PureProduct Pure Product TryCrystallization->PureProduct Successful ColumnChromatography Run Column Chromatography LiquidExtraction->ColumnChromatography Still impure LiquidExtraction->PureProduct Successful ColumnChromatography->PureProduct

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

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